molecular formula C10H12N2O2 B1593798 N,N'-(1,3-Phenylene)diacetamide CAS No. 10268-78-7

N,N'-(1,3-Phenylene)diacetamide

Cat. No. B1593798
Key on ui cas rn: 10268-78-7
M. Wt: 192.21 g/mol
InChI Key: UQVKNKXDSWRQJE-UHFFFAOYSA-N
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Patent
US04102924

Procedure details

136 g of 4-bromo-N,N'-bisacetyl-1,3-phenylenediamine, prepared by bromination of N,N'-bisacetyl-1,3-phenylenediamine, are heated, in 300 ml of dimethylformamide, to 100° C. After adding 38 g of copper powder, the reaction mixture is stirred for 4 hours at 100° C. After cooling to room temperature, the mixture is freed from copper as indicated in Example 2. 72 g (75% of theory) of 2,2',4,4'-tetrakis-(acetylamino)-biphenyl of the formula ##STR32## are obtained.
Name
4-bromo-N,N'-bisacetyl-1,3-phenylenediamine
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
copper
Quantity
38 g
Type
catalyst
Reaction Step Three
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[CH:4][C:3]=1[NH:12][C:13](=[O:15])[CH3:14].[C:16]([NH:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([NH:26][C:27](=[O:29])[CH3:28])[CH:21]=1)(=[O:18])[CH3:17]>CN(C)C=O.[Cu]>[C:13]([NH:12][C:3]1[CH:4]=[C:5]([NH:8][C:9](=[O:11])[CH3:10])[CH:6]=[CH:7][C:2]=1[C:23]1[CH:24]=[CH:25][C:20]([NH:19][C:16](=[O:18])[CH3:17])=[CH:21][C:22]=1[NH:26][C:27](=[O:29])[CH3:28])(=[O:15])[CH3:14]

Inputs

Step One
Name
4-bromo-N,N'-bisacetyl-1,3-phenylenediamine
Quantity
136 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)NC(C)=O)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC(=CC=C1)NC(C)=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
copper
Quantity
38 g
Type
catalyst
Smiles
[Cu]
Step Four
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 4 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=CC(=C1)NC(C)=O)C1=C(C=C(C=C1)NC(C)=O)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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